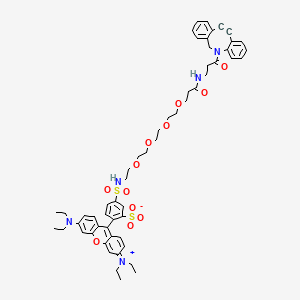
AEG-41174
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
AEG-41174 is a novel, non-ATP competitive, small molecule tyrosine kinase inhibitor targeting therapeutically significant kinases including JAK2 and Bcr-Abl, and is currently in a Phase 1 clinical trial (hematological malignancies).
Scientific Research Applications
Role in Cancer Progression
Astrocyte Elevated Gene-1 (AEG-1), initially identified in astrocytes, has been recognized as a key player in the carcinogenic process across various organs. Its expression is notably elevated in advanced stages of numerous cancers, including breast and liver cancer, and is often linked with poor survival rates. AEG-1's significance extends beyond just being a gene regulated in astrocytes; it actively contributes to cancer progression by regulating multiple critical processes such as proliferation, invasion, metastasis, and gene expression. The protein functions as a single-pass transmembrane entity with multiple nuclear localization signals but lacks defined domains or motifs, making its exact role and localization in cells subjects for further research (Sarkar et al., 2009).
Interaction with NF-κB Pathway
AEG-1 interacts significantly with the nuclear factor kappaB (NF-κB) pathway, a crucial element in cancer pathology. This interaction leads to the activation of NF-κB, resulting in the induction of genes associated with tumor progression and metastasis. Understanding AEG-1's role in activating NF-κB provides valuable insights into the molecular mechanisms underpinning cancer progression and highlights the potential of AEG-1 as a therapeutic target (Emdad et al., 2006).
Implications in Tumor Progression and Metastasis
AEG-1's overexpression has been observed to enhance tumorogenic properties, such as robust proliferation and resistance to chemotherapy, in various cancer cell types. This observation is critical in understanding the molecular basis of tumor progression and metastasis, providing a foundation for developing new therapeutic approaches targeting AEG-1. In particular, studies have shown that knocking down AEG-1 expression in neuroblastoma cells results in reduced proliferation and increased chemo-sensitivity, suggesting its potential as a target for adjuvant therapy (Liu et al., 2009).
properties
Product Name |
AEG-41174 |
|---|---|
IUPAC Name |
NONE |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AEG41174; AEG 41174; AEG-41174 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![rac-(1R,5R,6R)-3-Hexyl-6-hydroxy-2-phenyl-1-(phenylvinyl)-bicyclo[3.3.0]oct-2-ene](/img/structure/B1193702.png)
![1-[(11S)-6,11-dihydrodibenzo[b,e]thiepin-11-yl]-5-hydroxy-3-[(2R)-1,1,1-trifluoropropan-2-yl]-2,3-dihydro-1H-pyrido[2,1-f][1,2,4]triazine-4,6-dione](/img/structure/B1193704.png)